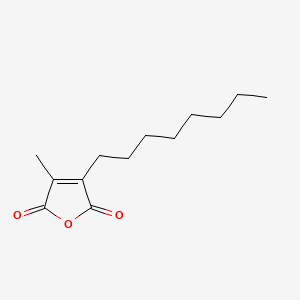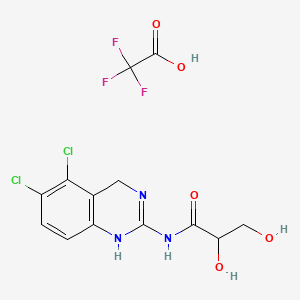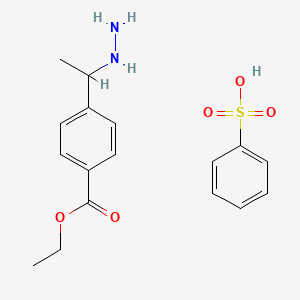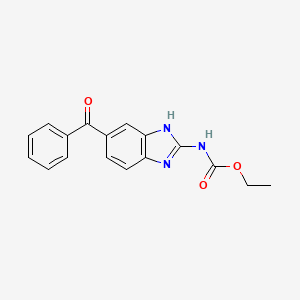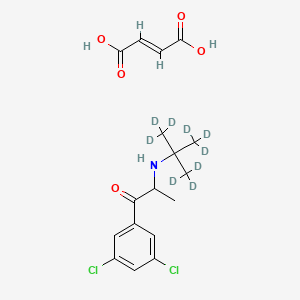
5-Chloro Bupropion-d9 Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro Bupropion-d9 Fumarate: is a deuterated analogue of 5-Chloro Bupropion, which is itself a derivative of Bupropion. Bupropion is a well-known aminoketone antidepressant widely used in the treatment of major depressive disorder, seasonal affective disorder, and as an aid for smoking cessation . The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique isotopic labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bupropion-d9 Fumarate involves the introduction of deuterium atoms into the Bupropion molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Bupropion-d9 Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-Chloro Bupropion-d9 Fumarate is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. It helps in studying reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study metabolic pathways and drug interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bupropion and its derivatives. It helps in developing more effective and safer antidepressant therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Bupropion-based medications. Its isotopic labeling provides a reliable means of ensuring the consistency and purity of the final product.
Mechanism of Action
5-Chloro Bupropion-d9 Fumarate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. The compound binds to the norepinephrine transporter and the dopamine transporter, preventing the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A metabolite of Bupropion with similar pharmacological effects.
Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.
Uniqueness: 5-Chloro Bupropion-d9 Fumarate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical development.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPTSVYSLXGEG-SJRNJJABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC(=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
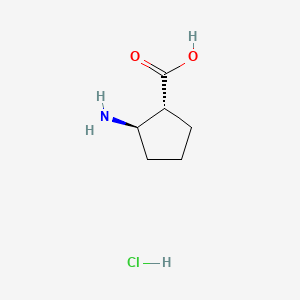
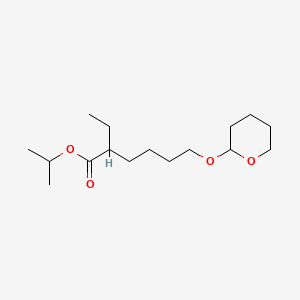

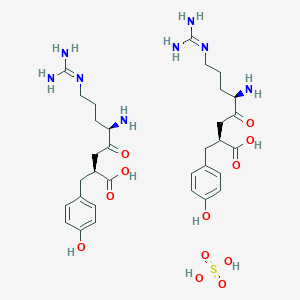

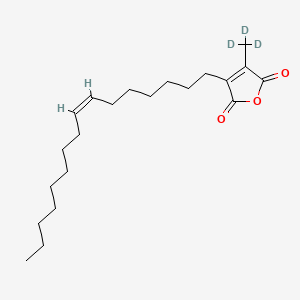
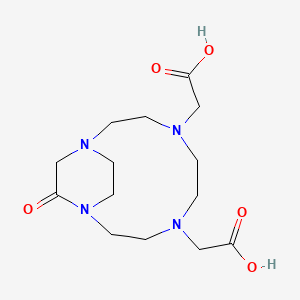
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)
